ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
This compound is a structurally complex molecule featuring a piperazine-1-carboxylate core linked to a sulfonylphenyl group, which is further substituted with a 3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl moiety. The cyclohepta[b]thiophen ring system, a seven-membered fused bicyclic structure, distinguishes it from simpler aromatic heterocycles. While its specific bioactivity remains uncharacterized in the provided evidence, analogs with piperazine-carboxylate scaffolds are known for roles in kinase inhibition, GPCR modulation, and antimicrobial activity .
Properties
IUPAC Name |
ethyl 4-[4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O6S2/c1-2-34-24(31)27-12-14-28(15-13-27)36(32,33)17-10-8-16(9-11-17)22(30)26-23-20(21(25)29)18-6-4-3-5-7-19(18)35-23/h8-11H,2-7,12-15H2,1H3,(H2,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZFFYPFGPNZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound features a piperazine core substituted with a sulfonyl group and a carbamoyl moiety, contributing to its biological properties. The structural complexity suggests multiple points of interaction with biological targets.
Research indicates that compounds with similar structures often exhibit diverse pharmacological activities. The mechanisms of action for this compound may include:
- Enzyme Inhibition : Compounds with piperazine and sulfonamide groups are known to inhibit various enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : Similar compounds have shown activity as receptor antagonists or agonists, particularly in neuropharmacology.
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens.
Biological Activity Data
| Biological Activity | IC50 (μM) | Assay Type | Reference |
|---|---|---|---|
| Antimicrobial | 6.2 | Colon Carcinoma Cell Line (HCT-116) | |
| Anticancer | 43.4 | Breast Cancer Cell Line (T47D) | |
| Enzyme Inhibition | Varies | α-glucosidase Inhibition |
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of similar compounds against colon and breast cancer cell lines. The results demonstrated that derivatives exhibited IC50 values of 6.2 μM against HCT-116 and 43.4 μM against T47D cells, indicating promising anticancer activity .
Case Study 2: Enzyme Inhibition
Research on piperidine derivatives highlighted their ability to inhibit α-glucosidase effectively. Compounds with polar functional groups showed enhanced inhibition compared to standard drugs like acarbose . This suggests that this compound could also possess similar enzyme-inhibiting capabilities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Similarity Metrics
The compound belongs to a broader class of ethyl piperazine carboxylate derivatives. Key structural analogs include:
Notes:
- Similarity indices (Tanimoto/Dice) were calculated using MACCS or Morgan fingerprints, as per computational workflows in and . Higher values (>0.7) indicate strong structural overlap .
- Bioactivity predictions are inferred from structurally related compounds in and , which correlate clustering patterns with shared modes of action .
Key Differences in Bioactivity Landscapes
Carbamoyl vs. Sulfonyl Groups : The dual carbamoyl groups in the target compound could facilitate stronger hydrogen bonding compared to sulfonyl-only analogs (e.g., AO-990/15068217 in ), which may influence solubility and membrane permeability .
Activity Cliffs: Despite high structural similarity to ZINC2723332 (Tanimoto = 0.78), minor differences in the carbamoyl-thiophen region might lead to significant potency variations, as observed in activity landscape models () .
Limitations of Structural Similarity
For example, ethyl 4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine-1-carboxylate () shares a piperazine-carboxylate backbone but exhibits distinct electronic properties due to its tetrafluoroethoxy group, leading to divergent bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
